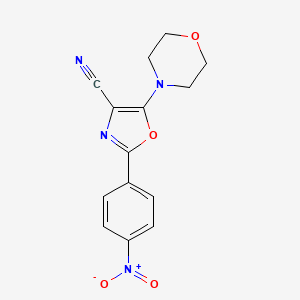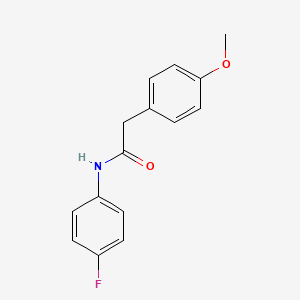![molecular formula C18H15ClN2O3 B5676279 3-chloro-1-(2-methoxyphenyl)-4-[(3-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5676279.png)
3-chloro-1-(2-methoxyphenyl)-4-[(3-methylphenyl)amino]-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of derivatives similar to 3-chloro-1-(2-methoxyphenyl)-4-[(3-methylphenyl)amino]-1H-pyrrole-2,5-dione involves multi-step organic reactions. Nguyen and Dai (2023) outlined a method for preparing pyrrolidine-2,3-dione derivatives, indicating the interest and complexity in synthesizing such compounds. The process often includes three-component reactions, Dieckmann cyclization, and acylation steps, highlighting the compound's elaborate synthetic route (Nguyen & Dai, 2023).
Molecular Structure Analysis
The molecular structure of compounds similar to 3-chloro-1-(2-methoxyphenyl)-4-[(3-methylphenyl)amino]-1H-pyrrole-2,5-dione can be determined using techniques such as 1D and 2D NMR, X-ray diffraction (XRD), and high-resolution mass spectrometry (HRMS). For example, Silaichev et al. (2011) utilized XRD to confirm the structure of related pyrrole-2,3-dione derivatives, demonstrating the applicability of these techniques in elucidating complex molecular architectures (Silaichev et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of 3-chloro-1-(2-methoxyphenyl)-4-[(3-methylphenyl)amino]-1H-pyrrole-2,5-dione derivatives includes participation in various organic reactions, such as cycloadditions and acylation. Jones et al. (1990) discussed the acylation of similar pyrrolidine-2,4-diones, highlighting the compound's versatility in chemical transformations (Jones et al., 1990).
Physical Properties Analysis
The physical properties of such compounds are influenced by their molecular structure, including solubility in organic solvents, melting points, and optical properties. Zhang and Tieke (2008) provided insights into the solubility and fluorescence of polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, reflecting the impact of structural features on physical characteristics (Zhang & Tieke, 2008).
Chemical Properties Analysis
The chemical properties, including reactivity patterns and stability, are crucial for understanding the compound's behavior in different environments. For instance, the synthesis and properties of related pyrrolo[3,4-c]pyrrole derivatives by Mitsumoto and Nitta (2004) reveal how modifications in the molecular structure affect their chemical stability and reactivity (Mitsumoto & Nitta, 2004).
属性
IUPAC Name |
3-chloro-1-(2-methoxyphenyl)-4-(3-methylanilino)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-11-6-5-7-12(10-11)20-16-15(19)17(22)21(18(16)23)13-8-3-4-9-14(13)24-2/h3-10,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWPKQMJHXBCLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C(C(=O)N(C2=O)C3=CC=CC=C3OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(2-methoxyphenyl)-4-(3-methylanilino)pyrrole-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-4-piperidinyl}-1,3-benzoxazole](/img/structure/B5676200.png)
![N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzamide](/img/structure/B5676206.png)
![6-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B5676208.png)
![N-{1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-2-(2-oxopyrimidin-1(2H)-yl)acetamide](/img/structure/B5676221.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-phenylacetamide](/img/structure/B5676230.png)
![(1R*,5S*)-6-methyl-3-{[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]acetyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5676233.png)
![4-[1-cyclohexyl-5-(2-pyrazin-2-ylethyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5676237.png)
![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[(2-methyl-1H-pyrrol-3-yl)carbonyl]piperidin-3-yl}propanoic acid](/img/structure/B5676240.png)
![(3R*,4R*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5676259.png)



![ethyl [2-(4-chlorophenyl)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B5676297.png)
![N-(4-{[(2-isopropylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5676302.png)